molecular formula C23H18Cl2N2O2S B297832 3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Cat. No. B297832
M. Wt: 457.4 g/mol
InChI Key: PTMLITCPPZPXML-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In

Mechanism of Action

The mechanism of action of 3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act by inhibiting various signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the expression of various oncogenes and promote the expression of tumor suppressor genes, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
In addition to its anti-cancer activity, 3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been shown to have a range of other biochemical and physiological effects. It has been shown to have anti-inflammatory activity, as well as antioxidant activity. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is that it may have off-target effects on other signaling pathways, making it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research on 3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione. One area of research could be focused on developing more potent analogs of this compound with improved selectivity and fewer off-target effects. Another area of research could be focused on studying the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, research could be focused on studying the potential use of this compound in the treatment of other diseases, such as neurological disorders or inflammatory conditions.
Conclusion
3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione is a promising compound that has been studied extensively for its potential applications in scientific research. Its potent anti-cancer activity, as well as its range of other biochemical and physiological effects, make it a valuable tool for studying various disease mechanisms. However, further research is needed to fully understand the mechanism of action of this compound and to explore its potential use in the treatment of other diseases.

Synthesis Methods

The synthesis of 3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione involves a multi-step process that requires several reagents and conditions. The first step involves the reaction of 2,4-dichlorobenzaldehyde with 2-methylindole in the presence of an acid catalyst to form an intermediate compound. This intermediate is then reacted with thiosemicarbazide in the presence of a base to form the thiazolidine ring. Finally, the allyl group is introduced using an allyl halide in the presence of a base. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer treatment. This compound has been shown to have potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis.

properties

Product Name

3-allyl-5-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}-1,3-thiazolidine-2,4-dione

Molecular Formula

C23H18Cl2N2O2S

Molecular Weight

457.4 g/mol

IUPAC Name

(5E)-5-[[1-[(2,4-dichlorophenyl)methyl]-2-methylindol-3-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H18Cl2N2O2S/c1-3-10-26-22(28)21(30-23(26)29)12-18-14(2)27(20-7-5-4-6-17(18)20)13-15-8-9-16(24)11-19(15)25/h3-9,11-12H,1,10,13H2,2H3/b21-12+

InChI Key

PTMLITCPPZPXML-CIAFOILYSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)/C=C/4\C(=O)N(C(=O)S4)CC=C

SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)N(C(=O)S4)CC=C

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=C(C=C(C=C3)Cl)Cl)C=C4C(=O)N(C(=O)S4)CC=C

Origin of Product

United States

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